5-Fluoroquinoline-8-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLCVOHYPZDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697429 | |
| Record name | 5-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260657-31-5 | |
| Record name | 5-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Fluoroquinoline 8 Carbaldehyde and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 5-Fluoroquinoline-8-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of its structure.
Proton (¹H) NMR for Hydrogen Environment Analysis
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling patterns. In this compound, the aldehydic proton is the most deshielded, appearing as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. mdpi.commdpi.com The protons on the quinoline (B57606) core resonate in the aromatic region (δ 7.0-9.0 ppm), with their exact shifts influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine substituent, and the aldehyde group. uncw.eduuncw.educhemicalbook.com The fluorine atom at position 5 will induce coupling with nearby protons, particularly H-4 and H-6, which can be observed as additional splitting in their signals. The concentration of the sample can also influence the chemical shifts of quinoline protons due to intermolecular π-π stacking interactions. uncw.eduuncw.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-8 (CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic H | 7.0 - 9.0 | Multiplets (m), Doublets (d) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal. The carbonyl carbon of the aldehyde group in this compound is highly characteristic, appearing significantly downfield around δ 190-195 ppm. mdpi.com The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF) and a downfield chemical shift compared to its non-fluorinated analog. nih.gov The other aromatic carbons of the quinoline ring appear in the typical range of δ 110-150 ppm. srce.hrresearchgate.net Theoretical DFT calculations can be employed to predict ¹³C NMR chemical shifts with good accuracy, aiding in the assignment of complex spectra. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8 (CHO) | 190 - 195 |
| C-5 | ~155-160 (with large ¹JCF) |
| Quaternary Carbons | 135 - 150 |
| Aromatic CH | 110 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, resolving ambiguities from 1D spectra. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the same aromatic ring, for instance, between H-2, H-3, and H-4, and between H-6 and H-7, confirming their positions relative to one another. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the complete molecular structure by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edumagritek.com Key HMBC correlations for this compound would include the correlation from the aldehydic proton (H-8) to the C-8 carbon and the adjacent C-7 and C-8a carbons. This would unambiguously confirm the location of the aldehyde group at the C-8 position.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, with a molecular formula of C₁₀H₆FNO, HRMS would confirm the exact mass of the molecular ion. Analysis of the fragmentation patterns in the mass spectrum gives further structural information. researchgate.netresearchgate.net Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule, leading to a prominent [M-29] or [M-28] peak, respectively. whitman.edu The quinoline ring itself can undergo characteristic fragmentation, aiding in the confirmation of the core structure. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, which is expected in the region of 1685-1710 cm⁻¹ due to conjugation with the aromatic quinoline system. libretexts.orgorgchemboulder.comlibretexts.org Another diagnostic feature for the aldehyde is the pair of C-H stretching bands appearing around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. orgchemboulder.comlibretexts.org Other significant absorptions include C=C and C=N stretching vibrations from the aromatic quinoline ring in the 1450-1620 cm⁻¹ region and a strong C-F stretching band, typically found in the 1000-1300 cm⁻¹ range. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium |
| Aldehyde | C=O Stretch | 1685 - 1710 | Strong, Sharp |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 | Medium to Strong |
| Fluoroaromatic | C-F Stretch | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for investigating the electronic structure of conjugated systems such as this compound. The absorption of UV-Vis radiation by this molecule promotes electrons from lower to higher energy molecular orbitals. The specific wavelengths of these absorption bands and their intensities yield significant information regarding the molecule's electronic composition and the degree of conjugation.
The electronic absorption spectra of various quinoline derivatives have been studied to understand their electronic transitions. For instance, the UV-Vis spectrum of a Schiff base derived from this compound would be expected to show characteristic absorption bands. Typically, bands in the shorter wavelength UV region can be assigned to π → π* transitions within the aromatic quinoline ring. A band at longer wavelengths, often extending into the visible region, is characteristic of the n → π* transition associated with the carbonyl group of the aldehyde or the imine group in a Schiff base derivative. The extended conjugation between the quinoline ring and the carbaldehyde group is responsible for these absorptions.
The introduction of a fluorine atom at the 5-position can influence the electronic properties of the quinoline ring through inductive and resonance effects, which in turn can shift the absorption maxima of these electronic transitions compared to the unsubstituted parent compound.
X-ray Crystallography for Single-Crystal Structure Determination
The initial step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal. Once obtained, the crystal is subjected to X-ray diffraction analysis. For example, in the structural determination of related quinoline derivatives, data is often collected at a controlled temperature using a diffractometer equipped with a specific radiation source, such as MoKα or CuKα. crystallography.netnih.gov
The collected diffraction data, comprising numerous reflection intensities, are then processed. The crystal structure is typically solved using direct methods and refined through a full-matrix least-squares procedure on F². nih.govresearchgate.net In this refinement process, non-hydrogen atoms are usually refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model. iucr.org The quality of the final structural model is evaluated based on parameters like the R-factor, goodness-of-fit (GooF), and the residual electron density map. researchgate.net Advanced refinement techniques, such as Hirshfeld atom refinement (HAR), can provide more accurate positions and thermal motion parameters for hydrogen atoms. researchgate.net
| Parameter | Description |
| Radiation Source | Typically MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54178 Å) |
| Temperature | Data collection is often performed at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations. |
| Structure Solution | Commonly achieved using direct methods (e.g., SHELXS). |
| Refinement Method | Full-matrix least-squares on F² (e.g., using SHELXL). |
| Hydrogen Atoms | Often refined using a riding model. |
| Quality Indicators | R1, wR2, Goodness-of-Fit (GooF). |
Table 1: Typical Crystallographic Data Acquisition and Refinement Parameters
The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com These can include classical hydrogen bonds (e.g., O-H···O, N-H···O), weaker C-H···O or C-H···F hydrogen bonds, halogen bonds, and π-π stacking interactions between aromatic rings. iucr.orgmdpi.com
In the crystal structures of related fluoroquinolone derivatives, various interactions have been identified. For example, C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are common. The presence of the fluorine atom in this compound introduces the possibility of halogen bonding and C-H···F interactions, which can play a significant role in the supramolecular architecture. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.gov
| Interaction Type | Description |
| Hydrogen Bonding | Directional interaction between a hydrogen atom donor and an acceptor (e.g., O-H···O, N-H···O, C-H···O). |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. |
| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. |
| C-H···π Interactions | Interaction between a C-H bond and a π-system. |
Table 2: Common Intermolecular Interactions in Quinoline Derivatives
X-ray crystallography provides precise details about the molecular conformation in the solid state. The quinoline ring system is generally planar, although substituents can cause minor deviations. nih.gov A key conformational feature for this compound is the orientation of the carbaldehyde group relative to the quinoline ring. The planarity of the molecule can be influenced by bulky substituents, which may cause a twist between different parts of the molecule. bohrium.com For instance, in some quinoline derivatives, the presence of bulky groups can lead to a significant dihedral angle between the quinoline ring and its substituents. nih.gov This solid-state conformation is the result of a balance between intramolecular steric effects and the optimization of intermolecular packing forces.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a highly sensitive method for studying the electronic and photophysical properties of fluorescent molecules. mdpi.com Quinoline and its derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to their molecular structure and environment. nih.govresearchgate.net
The fluorescence of compounds like this compound arises from the emission of light as the molecule transitions from an excited electronic state back to the ground state. The excitation and emission wavelengths are characteristic of the molecule's electronic structure. The introduction of a fluorine atom and a carbaldehyde group onto the quinoline scaffold can significantly modulate its photophysical properties. For example, studies on other fluoroquinolones have shown that their fluorescence spectra can be influenced by factors such as pH and the protonation state of the molecule. nih.govresearchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is another important parameter that can be determined. The study of these properties is crucial for understanding the potential of these compounds in applications such as fluorescent probes and sensors.
Thermogravimetric Analysis (TGA) for Thermal Stability
In studies of similar heterocyclic structures, TGA is employed to determine the initial decomposition temperature and the pattern of mass loss as a function of temperature. For instance, research on a novel class of heterocyclic anticancer drug candidates demonstrated that their thermal stability in an inert atmosphere begins at temperatures above 250 °C. nih.gov Specifically, the decomposition of the parent unsubstituted structure initiated at 275 °C under oxidizing conditions. nih.gov The introduction of substituents, such as chlorine atoms, was found to influence the thermal stability, with a disubstituted compound showing the highest thermal stability at 269 °C in an inert atmosphere. nih.gov
Another study on pyrazolo-quinazoline derivatives indicated that the thermal degradation process is influenced by the nature and position of substituents. scispace.com The initial decomposition temperatures for the studied compounds showed slight variations, with the most stable compound decomposing at a slightly higher temperature than its analogs. scispace.com For example, the thermal decomposition of a poly(quinoline)-copper composite was shown to occur in two distinct steps, with mean activation energies calculated for each stage of decomposition. dergipark.org.tr
The thermal behavior of nitrogen-rich heterocyclic esters has also been investigated, revealing high thermal stability with decomposition in an inert atmosphere commencing above 270 °C for ethyl formate (B1220265) derivatives and above 250 °C for methyl acetate (B1210297) derivatives. mdpi.com These findings collectively suggest that quinoline derivatives, including this compound, are likely to exhibit high thermal stability, with decomposition temperatures typically exceeding 250 °C. The precise thermal profile would, however, be dependent on the specific substitution pattern on the quinoline ring.
Table 1: Thermal Decomposition Data for Analogous Heterocyclic Compounds
| Compound Type | Initial Decomposition Temperature (°C) | Atmosphere | Key Findings |
| Heterocyclic Anticancer Drug Candidates | > 250 nih.gov | Inert | Stability influenced by electron-withdrawing/donating groups. nih.gov |
| Pyrazolo-quinazoline Derivatives | Slight variation around a central value scispace.com | Not Specified | Stability is affected by the nature and position of substituents. scispace.com |
| Poly(quinoline)-Copper Composite | Two-step decomposition dergipark.org.tr | Not Specified | Activation energies determined for each decomposition step. dergipark.org.tr |
| Nitrogen-Rich Heterocyclic Esters | > 250 - 270 mdpi.com | Inert | Ethyl formates showed higher stability than methyl acetates. mdpi.com |
This table presents generalized data from studies on compounds analogous to this compound to illustrate expected thermal stability trends.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, thereby verifying its empirical formula. For novel compounds like this compound and its analogs, this analysis is critical for confirming their successful synthesis and purity.
While specific elemental analysis data for this compound is not provided in the available literature, the synthesis of numerous quinoline and fluoroquinolone derivatives is consistently validated using this method. In the synthesis of novel fluoroquinolone derivatives, for example, microanalyses are performed to confirm the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the calculated theoretical values. orientjchem.org The satisfactory agreement between the found and calculated values provides strong evidence for the proposed chemical structure.
The synthesis of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines also relies on elemental analysis to confirm the identity of the newly prepared compounds. nih.gov Similarly, in the development of new approaches to synthesize quinolinecarbaldehydes, the characterization of the products includes a combination of spectroscopic techniques and elemental analysis to unequivocally establish their structures. mdpi.com
For a compound with the chemical formula C₁₀H₆FNO, such as this compound, the theoretical elemental composition would be:
Carbon (C): 67.80%
Hydrogen (H): 3.41%
Fluorine (F): 10.72%
Nitrogen (N): 7.91%
Oxygen (O): 9.03%
Experimental values obtained from elemental analysis for synthesized batches of this compound or its analogs would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, to confirm the compound's identity and purity.
Table 2: Theoretical Elemental Composition of this compound and Representative Analogs
| Compound Name | Chemical Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) |
| This compound | C₁₀H₆FNO | 67.80 | 3.41 | 7.91 |
| Quinoline | C₉H₇N | 83.69 | 5.46 | 10.84 |
| 8-Hydroxyquinoline-5-carbaldehyde | C₁₀H₇NO₂ | 69.36 | 4.07 | 8.09 |
| 7-Bromo-8-hydroxyquinoline-5-carbaldehyde | C₁₀H₆BrNO₂ | 47.28 | 2.38 | 5.51 |
| Delafloxacin | C₁₈H₁₂F₃N₃O₄ | 53.61 | 3.00 | 10.42 |
This table provides the calculated elemental composition for this compound and several related quinoline derivatives to illustrate the expected values against which experimental data would be compared for structural verification.
Computational Chemistry and Theoretical Investigations of 5 Fluoroquinoline 8 Carbaldehyde
Quantum Chemical Calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. For quinoline (B57606) derivatives, DFT and TD-DFT are powerful tools to predict various molecular properties.
Geometry Optimization and Exploration of Molecular Conformations
Theoretical studies on similar quinoline-carbaldehyde molecules often begin with geometry optimization to determine the most stable three-dimensional structure. This process identifies key structural parameters like bond lengths, bond angles, and dihedral angles. While this is a standard computational procedure, specific optimized coordinates and conformational analysis for 5-Fluoroquinoline-8-carbaldehyde have not been published.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For related fluoroquinolone compounds, these values are routinely calculated to understand their electronic transitions and reactivity patterns. However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not documented in the available literature.
Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic/Nucleophilic Regions
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. In studies of analogous compounds, MEP surfaces reveal electron-rich (negative potential) and electron-poor (positive potential) regions. Such a map for this compound would identify the reactive sites, but this specific analysis has not been found in published research.
Charge Analysis and Distribution within the Molecule
Charge analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to quantify the partial charge on each atom in a molecule. This information provides insight into the molecule's polarity and electrostatic interactions. While a standard component of computational studies on quinoline derivatives, a detailed charge distribution table for this compound is not available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations could provide insights into the behavior of this compound over time, particularly its interactions with other molecules or in a solvent. This is especially relevant for predicting its behavior in biological systems. Currently, there are no specific MD simulation studies reported for this compound.
Topological Studies of Intermolecular Interactions
Topological analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), are employed to characterize the nature of chemical bonds and non-covalent interactions within a molecular system. These studies are valuable for understanding crystal packing and intermolecular forces. No topological studies focusing on the intermolecular interactions of this compound have been identified in the scientific literature.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. This analysis is based on the electron density (ρ) and its derivatives. By plotting the reduced density gradient (RDG) against the electron density, regions of noncovalent interactions can be identified and characterized.
For this compound, NCI analysis would be instrumental in understanding its crystal packing, solvation properties, and potential interactions with biological targets. The analysis would generate 3D maps where different types of interactions are color-coded:
Blue surfaces would indicate strong attractive interactions, such as hydrogen bonds that might form between the nitrogen of the quinoline ring or the oxygen of the carbaldehyde group and a hydrogen bond donor.
Green surfaces would represent weaker van der Waals interactions, which would be prevalent across the aromatic rings.
Red surfaces would signify steric repulsion, for instance, between bulky substituents or within strained regions of the molecule.
A hypothetical NCI plot for a dimer of this compound might reveal π-π stacking interactions between the quinoline rings (green surfaces) and weak C-H···O or C-H···F hydrogen bonds.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is the underlying method for NCI plots. It is a function of the electron density and its first derivative. Regions of low electron density and low RDG values correspond to noncovalent interactions. A 2D plot of RDG versus sign(λ₂)ρ allows for the classification of these interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix distinguishes between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.
In a theoretical study of this compound, the RDG analysis would quantify the strength and nature of intramolecular and intermolecular interactions. For instance, an intramolecular hydrogen bond between the aldehyde group and a neighboring atom, if present, would appear as a distinct spike in the low-density, low-gradient region of the 2D plot. This would provide a more quantitative understanding than the visual NCI plot alone.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for covalent bonds and lone pairs. An ELF value of 0.5 corresponds to a uniform electron gas, often found in metallic bonds.
For this compound, ELF analysis would provide a detailed picture of its chemical bonding. The analysis would show:
High ELF values (red regions) along the C-C, C-H, C-N, C-F, and C=O bonds, confirming their covalent nature.
Distinct regions of high localization corresponding to the lone pairs on the nitrogen and oxygen atoms.
Delocalized electrons in the aromatic quinoline ring would be visualized as a region of lower ELF values compared to single bonds.
This analysis can be particularly useful in understanding the electronic structure of the molecule and how it might influence its reactivity.
Localized Orbital Locator (LOL) Analysis
Similar to ELF, the Localized Orbital Locator (LOL) is a function that reveals regions of high electron localization. LOL is based on the kinetic energy density and provides a clear distinction between bonding and non-bonding regions. Regions with high LOL values (typically > 0.5) correspond to areas where localized orbitals overlap, such as in covalent bonds and lone pairs.
An LOL analysis of this compound would offer a complementary perspective to ELF. The resulting 3D maps would clearly delineate the covalent bonds and lone pair regions. LOL can sometimes provide a more defined and less cluttered visualization of electron localization compared to ELF, aiding in the interpretation of the molecule's electronic structure.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Donor-Acceptor Character
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This method is particularly powerful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital.
For this compound, NBO analysis would provide deep insights into its electronic stability and the nature of its intramolecular interactions. Key findings from such an analysis would include:
Hyperconjugative Interactions (E⁽²⁾): The analysis would calculate the second-order perturbation energy (E⁽²⁾), which quantifies the strength of the donor-acceptor interactions. For example, it could reveal delocalization from the lone pairs of the fluorine or oxygen atoms into the antibonding orbitals of the quinoline ring, or from the π-orbitals of the ring into the antibonding π*-orbital of the carbaldehyde group.
Donor-Acceptor Character: By identifying the key donor and acceptor orbitals, NBO analysis would elucidate the flow of electron density within the molecule. This helps in understanding the influence of the electron-withdrawing fluorine and carbaldehyde groups on the electron distribution in the aromatic system.
A hypothetical data table from an NBO analysis of this compound is presented below to illustrate the expected type of data.
Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | 5.2 |
| LP(2) F12 | σ*(C5-C6) | 2.1 |
| π(C5-C6) | π*(C=O) | 3.5 |
| π(C7-C8) | π*(C=O) | 4.8 |
Note: This data is purely illustrative and not based on actual calculations.
Theoretical Prediction of Chemical Reactivity and Intrinsic Stability
Computational methods can predict the chemical reactivity and intrinsic stability of this compound through the analysis of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons and are associated with its nucleophilic character.
LUMO: The energy and location of the LUMO indicate the ability of the molecule to accept electrons and are associated with its electrophilic character.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring system, while the LUMO would be expected to be localized on the electron-deficient carbaldehyde group and the carbon atom attached to the fluorine. The HOMO-LUMO gap would provide a quantitative measure of its stability.
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): I ≈ -E(HOMO)
Electron Affinity (A): A ≈ -E(LUMO)
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
These parameters would provide a comprehensive theoretical profile of the reactivity of this compound.
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational techniques used in drug discovery to identify the essential structural features responsible for a molecule's biological activity and to develop predictive models.
Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For this compound, a pharmacophore model could be developed based on its structure and the known binding modes of other fluoroquinolones. The model would likely feature a hydrogen bond acceptor (the quinoline nitrogen and aldehyde oxygen), a hydrophobic aromatic region (the quinoline ring), and potentially a halogen bond donor (the fluorine atom).
QSAR Studies: QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of a series of molecules with their biological activity. To perform a QSAR study involving this compound, a dataset of structurally related quinoline derivatives with their measured biological activities (e.g., antibacterial or anticancer) would be required. Various molecular descriptors for each compound, such as logP, molar refractivity, and electronic properties, would be calculated. Statistical methods would then be used to build a model that can predict the activity of new, untested compounds. Such a model could guide the synthesis of more potent derivatives of this compound.
Correlation of Electronic, Steric, and Lipophilic Parameters with Molecular Properties
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the physicochemical properties of a compound influence its biological activity. These studies correlate parameters related to the compound's electronic distribution, steric bulk, and lipophilicity with its observed molecular properties or biological efficacy. While specific QSAR studies for this compound are not extensively detailed in available research, the principles can be applied by examining the key parameters used for similar quinoline-based compounds.
Electronic Parameters: These describe the electronic aspects of the molecule, such as its ability to participate in electrostatic interactions. The fluorine atom at the C-5 position and the carbaldehyde group at the C-8 position significantly influence the electronic properties of the quinoline ring system through inductive and resonance effects.
Steric Parameters: These relate to the size and shape of the molecule, which are crucial for its ability to fit into a receptor's binding site. The aldehyde group at the C-8 position introduces specific steric constraints that can dictate binding orientation.
Lipophilic Parameters: Lipophilicity is a critical factor affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the compound's affinity for lipid-like environments and is often quantified by the partition coefficient (LogP).
A comprehensive analysis of these parameters helps in designing derivatives with potentially enhanced activity. For instance, QSAR studies on fluoroquinolone derivatives have shown that polarity, lipophilicity, and electron density are major contributing factors to their antibacterial potency mdpi.com.
Table 1: Key Physicochemical Parameters in QSAR and Their Significance
| Parameter Category | Parameter Example | Symbol | Significance in Molecular Design |
|---|---|---|---|
| Lipophilic | Partition Coefficient | LogP / CLogP | Influences solubility, permeability across biological membranes, and binding to targets. |
| Electronic | Hammett Constant | σ | Quantifies the electron-donating or electron-withdrawing effect of substituents. |
| Electronic | Topological Polar Surface Area | TPSA | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Steric | Molar Refractivity | MR | Relates to molecular volume and polarizability, affecting how a molecule fits into a binding site. |
In Silico Prediction of Molecular Properties (e.g., ADME parameters for research design)
In the early stages of drug discovery, in silico methods are employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. Computational tools like SwissADME and PreADMET are often used to assess these properties based on a molecule's structure nih.gov.
For fluoroquinolone derivatives, key considerations include oral bioavailability, plasma protein binding, and metabolic stability. For instance, adherence to frameworks like Lipinski's Rule of Five is often used as an initial filter for drug-likeness. Studies on novel quinoline derivatives have successfully used these in silico tools to evaluate their potential as drug candidates, ensuring they possess acceptable pharmacokinetic properties before synthesis nih.govnih.gov.
Table 2: Predicted ADME Properties for a Representative Fluoroquinolone Analog
| Property | Parameter | Predicted Value/Comment | Significance for Research Design |
|---|---|---|---|
| Physicochemical | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |
| Lipophilicity | LogP | < 5 | Optimal balance between solubility and membrane permeability. |
| Solubility | Water Solubility | Moderately to highly soluble | Crucial for absorption and formulation. |
| Absorption | GI Absorption | High | Indicates good potential for oral bioavailability. |
| Absorption | Blood-Brain Barrier (BBB) Permeant | No | Desirable for drugs intended to act peripherally to avoid CNS side effects. |
| Metabolism | CYP450 Inhibitor | Non-inhibitor of major isoforms | Low potential for drug-drug interactions. |
| Drug-Likeness | Lipinski's Rule of Five | Obeys rule (0 violations) | Indicates a higher probability of success as an orally active drug. nih.gov |
Molecular Docking Studies for Hypothetical Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein or nucleic acid targets.
For fluoroquinolones, the primary bacterial targets are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Docking studies are crucial for understanding the interactions that confer inhibitory activity. These studies can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking between the compound and amino acid residues in the enzyme's active site researchgate.net.
While docking studies specifically featuring this compound are not prominent in the literature, research on analogous fluoroquinoline-carbaldehyde derivatives provides insight into potential binding interactions. For example, docking analyses of various novel fluoroquinoline derivatives against E. coli DNA gyrase B and human topoisomerase IIα have shown binding affinities ranging from -6.1 to -7.4 kcal/mol, indicating stable interactions within the binding pockets of these enzymes nih.gov. Such studies guide the rational design of new derivatives with improved binding and, consequently, enhanced biological activity.
Table 3: Representative Molecular Docking Findings for Fluoroquinolone Analogs
| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Fluoroquinoline Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 | Asp73, Gly77, Arg76 |
| Fluoroquinolone Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 | Not specified |
| Ciprofloxacin (B1669076) Derivatives | DNA Gyrase | -17.73 | Ser1084, DG86, DG88 |
Data presented is based on studies of various fluoroquinolone derivatives to illustrate the application of molecular docking nih.govresearchgate.netsemanticscholar.org.
Mechanistic Insights into Chemical Transformations of 5 Fluoroquinoline 8 Carbaldehyde Scaffolds
Investigation of Reactivity Patterns of the Aldehyde Group
The aldehyde group in 5-Fluoroquinoline-8-carbaldehyde is a primary site for chemical modifications, readily undergoing nucleophilic addition and condensation reactions.
Mechanisms of Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.org The general mechanism for nucleophilic addition involves the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This intermediate is then typically protonated by an acid or water to yield an alcohol. libretexts.orgyoutube.com
The rate and reversibility of nucleophilic addition are influenced by the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as hydride reagents (e.g., NaBH₄) and organometallic reagents (e.g., Grignard reagents), result in irreversible additions. youtube.commasterorganicchemistry.com Conversely, weaker nucleophiles like water, alcohols, and cyanide ions lead to reversible reactions where an equilibrium is established between the reactants and products. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom in this compound, can enhance the electrophilicity of the carbonyl carbon and thus increase the rate of nucleophilic addition. libretexts.orgmasterorganicchemistry.com
From a stereochemical perspective, if the two groups attached to the carbonyl carbon are different, the addition of a nucleophile creates a new chiral center. libretexts.org The stereochemical outcome depends on the direction from which the nucleophile attacks the planar carbonyl group. libretexts.org
Detailed Studies of Condensation Reactions (e.g., Schiff Base Formation)
A significant reaction of the aldehyde group is its condensation with primary amines to form Schiff bases (imines). researchgate.netnih.gov This reaction is typically catalyzed by either an acid or a base and often involves refluxing the reactants in a suitable solvent like ethanol. researchgate.netyoutube.com
The mechanism of Schiff base formation proceeds in two main stages:
Addition of the amine: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a neutral carbinolamine intermediate after a proton rearrangement. youtube.com
Dehydration: The carbinolamine is then protonated, converting the hydroxyl group into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of water, forming a protonated imine (or Schiff base). youtube.com Subsequent deprotonation yields the final neutral Schiff base product. youtube.com
The formation of Schiff bases is a versatile method for introducing new functional groups and building more complex molecular architectures. nih.gov These compounds are of interest in various fields, including medicinal chemistry, due to their diverse biological activities. nih.gov
Mechanistic Pathways of Cyclization Reactions Leading to Fused Heterocyclic Systems
The this compound scaffold can be utilized to construct fused heterocyclic systems through various cyclization reactions. These reactions often involve the initial transformation of the aldehyde group into a reactive intermediate that can then participate in an intramolecular ring-closing event.
For instance, the aldehyde can be converted to a hydrazone by reacting with hydrazine. nih.gov This hydrazone can then undergo further reactions, such as condensation with another carbonyl compound, to form larger heterocyclic structures. nih.gov Another approach involves the reaction of the aldehyde with reagents like azidotrimethylsilane, which can lead to the formation of fused tetrazole rings through a sequence of nucleophilic substitution and ring-chain tautomerization. nih.gov
Furthermore, the C-3 carboxylic acid group often present in fluoroquinolone derivatives can be modified through cyclization reactions to introduce heterocycles like oxadiazoles (B1248032) and triazoles. nih.gov While this article focuses on the 8-carbaldehyde derivative, the principles of cyclization at other positions on the quinolone ring highlight the versatility of this scaffold in generating diverse fused systems.
Influence of Substituents on Reaction Pathways, Regioselectivity, and Stereoselectivity
Substituents on the quinoline (B57606) ring play a crucial role in directing the course of chemical reactions. The fluorine atom at the C-5 position in this compound is an electron-withdrawing group. This electronic effect increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. libretexts.orgmasterorganicchemistry.com
In the broader context of quinolone chemistry, substituents at various positions have been shown to significantly influence biological activity and pharmacokinetic properties. nih.gov For example, substituents at the C-7 position can impact antibacterial potency and spectrum. nih.govmdpi.com An electron-withdrawing group at the C-8 position, such as a nitro group, has been shown to facilitate nucleophilic aromatic substitution at the C-7 position. mdpi.com
The position of nitrogen atoms within a heterocyclic ring system also profoundly affects the electron-donating or -withdrawing properties of attached substituents. rsc.org Quantum chemical calculations have demonstrated that nitrogen atoms in ortho positions can enhance electron donation and weaken electron withdrawal by induction. rsc.org These substituent effects are critical in determining the regioselectivity of reactions, guiding incoming reagents to specific positions on the quinoline ring.
Kinetic and Thermodynamic Studies of Key Reactions Involving the Compound
For instance, in nucleophilic addition reactions, the relative stability of the reactants and products, as indicated by their pKa values, can predict the position of the equilibrium. masterorganicchemistry.com Reactions where the product alkoxide is a weaker base than the starting nucleophile are generally favored and may be irreversible. masterorganicchemistry.com
Computational methods, such as density functional theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of reactions. rsc.org These studies can provide insights into reaction mechanisms, transition state energies, and rate constants, helping to rationalize experimental observations and predict reactivity. rsc.org Thermal shift assays and calorimetry are experimental techniques used to study the thermodynamics of ligand binding and biomolecule stability, which can be relevant in the context of drug design and development. nih.gov
Chemical Stability and Degradation Pathways of the this compound Moiety
The chemical stability of fluoroquinolones is an important consideration, particularly for pharmaceutical applications. researchgate.net These compounds can undergo degradation under various conditions, such as exposure to light (photolytic degradation) or changes in pH (acidic or alkaline hydrolysis). researchgate.netresearchgate.net
Forced degradation studies are often conducted to identify potential degradation products and understand the stability of a drug substance. researchgate.net The quinolone ring system itself is generally stable, but the substituents can be susceptible to degradation. The activity of some fluoroquinolones can be reduced in acidic media. researchgate.net
The specific degradation pathways for this compound would likely involve reactions of the aldehyde group and potential modifications to the fluoroquinoline core under harsh conditions. Understanding these pathways is crucial for ensuring the quality, efficacy, and safety of any products derived from this compound.
Mechanistic Investigations of Hydrolysis and Photolytic Degradation
The chemical stability of this compound is a critical parameter influencing its environmental fate and persistence. Mechanistic investigations into its degradation pathways, particularly through hydrolysis and photolysis, provide essential insights into its transformation under various conditions. While specific studies on the hydrolysis of this compound are not extensively documented, general principles of aldehyde and quinoline chemistry can offer predictive insights. The aldehyde functional group can be susceptible to hydration in aqueous media, forming a geminal diol. However, the stability of this hydrate (B1144303) and the kinetics of its formation are influenced by the electronic effects of the quinoline ring system. The fluorine atom at the 5-position, being an electron-withdrawing group, could potentially influence the electrophilicity of the carbonyl carbon, thereby affecting its reactivity towards nucleophilic attack by water.
In contrast, the photolytic degradation of the quinoline scaffold has been the subject of more detailed investigation, offering a basis for understanding the potential photochemical transformations of this compound. Studies on the photocatalytic degradation of quinoline in the presence of titanium dioxide (TiO₂) under UV irradiation have revealed that the degradation process is initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) nih.gov. These reactive species can attack the quinoline ring at various positions.
The proposed mechanism for the photocatalytic degradation of quinoline suggests that superoxide radicals predominantly attack the pyridine (B92270) ring, leading to the formation of intermediates like 2-quinolinone and 4-quinolinone nih.gov. Concurrently, hydroxyl radicals can attack the benzene (B151609) ring, resulting in hydroxylated derivatives such as 5-hydroxyquinoline (B119867) nih.gov. The presence of a fluorine atom at the 5-position and a carbaldehyde group at the 8-position on the this compound scaffold would likely influence the regioselectivity of these radical attacks due to their electronic and steric effects. The electron-withdrawing nature of both substituents could deactivate the benzene ring towards electrophilic attack by hydroxyl radicals, while potentially directing the attack to other positions.
The subsequent degradation of these initial intermediates would likely proceed through further oxidation and ring-opening reactions, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic ions. A study on the photochemical degradation of quinoline in the presence of hydrogen peroxide also supports a pseudo-first-order kinetic model, with the degradation rate being dependent on the concentrations of the oxidant and the quinoline compound, as well as the pH of the solution researchgate.net.
| Degradation Pathway | Proposed Key Intermediates (based on Quinoline studies) | Attacking Species | Reference |
| Photocatalytic Degradation | 2-Quinolinone | Superoxide Radical (O₂•⁻) | nih.gov |
| 4-Quinolinone | Superoxide Radical (O₂•⁻) | nih.gov | |
| 5-Hydroxyquinoline | Hydroxyl Radical (•OH) | nih.gov | |
| 2-Aminobenzaldehyde | Superoxide Radical (O₂•⁻) | nih.gov |
Computational Elucidation of Degradation Mechanisms and Reactive Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the degradation mechanisms and identifying the reactive intermediates of complex organic molecules like this compound. While specific computational studies on the degradation of this compound are limited, broader computational investigations of quinoline derivatives provide a foundational understanding of their reactivity and stability nih.gov.
DFT calculations can be employed to determine various molecular properties that are indicative of reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity nih.gov. For quinoline derivatives, the distribution of HOMO and LUMO densities can predict the most likely sites for electrophilic and nucleophilic attack, respectively.
In the context of degradation, computational models can simulate the attack of reactive species, such as •OH and O₂•⁻, on the this compound molecule. By calculating the activation energies for various potential reaction pathways, the most favorable degradation routes can be identified. For instance, calculations can determine whether the initial attack is more likely to occur on the pyridine or the benzene ring, and at which specific carbon or nitrogen atoms. These calculations would take into account the influence of the fluoro and carbaldehyde substituents on the electron density distribution of the quinoline core.
Furthermore, the stability of potential intermediates can be assessed computationally. The formation of radical adducts, hydroxylated derivatives, and ring-opened products can be modeled, and their relative energies can be calculated to predict their transient or persistent nature during the degradation process. For example, the stability of Wheland-type intermediates, which are formed during electrophilic aromatic substitution, can be computationally evaluated to understand the regioselectivity of the reaction mdpi.com.
While direct computational studies on the degradation of this compound are needed for precise mechanistic details, the existing computational work on related quinoline systems provides a robust framework for predicting its behavior.
| Computational Method | Key Parameters Investigated in Quinoline Derivatives | Insights Gained | Reference |
| Density Functional Theory (DFT) | Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) | Chemical reactivity and kinetic stability | nih.gov |
| Molecular Electrostatic Potential (MEP) | Prediction of sites for electrophilic and nucleophilic attack | ||
| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index) | Overall reactivity of the molecule | nih.gov | |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Understanding photophysical properties relevant to photolytic degradation | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific research detailing the molecular interactions and binding mechanisms of This compound with bacterial DNA gyrase and topoisomerase IV. The provided outline presumes a mechanism of action that is characteristic of the fluoroquinolone class of antibiotics, which are well-known inhibitors of these enzymes.
However, this compound is structurally distinct from classical fluoroquinolones. Specifically, it lacks the essential 4-oxo and 3-carboxylic acid functional groups that are critical for the established mechanism of action, including the chelation of metal ions and interaction with the enzyme-DNA complex.
Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the requested outline, as the specific data for this compound's interaction with DNA gyrase and topoisomerase IV does not appear to exist in published research. Information on the broader quinolone class cannot be substituted without making unsubstantiated assumptions about this specific molecule's biological activity.
Investigation of Molecular Interactions and Biological Targets at the Mechanistic Level
Molecular Recognition and Binding Mechanisms with Macromolecular Targets
In Silico Analysis of Potential Target Specificity and Selectivity
Computational studies, including molecular docking, are instrumental in predicting the binding affinities and interaction patterns of ligands with biological macromolecules. While specific in silico analyses for 5-Fluoroquinoline-8-carbaldehyde are not extensively detailed in publicly available literature, the general principles of fluoroquinolone interactions can be inferred. Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov Molecular docking studies on various fluoroquinolone derivatives have shown that the quinolone core interacts with the active sites of these enzymes. researchgate.net The specificity and selectivity of these interactions are often dictated by the substituents on the quinolone ring.
For this compound, the fluorine atom at position 5 and the carbaldehyde group at position 8 are expected to significantly influence its binding profile. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by altering the electronic properties of the quinolone ring. iosrjournals.org The carbaldehyde group at the C-8 position offers a site for potential covalent or hydrogen bonding interactions within the enzyme's active site, which could contribute to its specificity and selectivity. nbinno.com In silico evaluations of quinoline (B57606) derivatives have demonstrated their potential as inhibitors for various enzymes, including acetylcholinesterase, BACE1, and GSK3β, suggesting that the this compound scaffold could be explored for a range of biological targets beyond antibacterial agents. nih.gov
Rational Design Principles for Modulating Molecular Interactions
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. For the fluoroquinolone scaffold, including this compound, several rational design principles are employed to modulate molecular interactions and enhance therapeutic potential.
Strategic Derivatization for Altered Binding Profiles and Enhanced Interaction
Strategic derivatization of the core fluoroquinolone structure is a key approach to modifying its binding characteristics. The carbaldehyde group at the C-8 position of this compound is a versatile functional group that can be readily modified to introduce a variety of substituents. For instance, it can be converted into amines, alcohols, or other functional groups to probe the chemical space of the enzyme's active site and establish new interactions. The synthesis of derivatives of related quinoline carbaldehydes has been explored to create compounds with altered biological activities. nih.gov The introduction of different substituents can lead to enhanced binding affinity, improved selectivity, and altered pharmacokinetic properties.
Application of Bioisosteric Replacements within Fluoroquinolone Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize lead compounds. ekb.eg Within the fluoroquinolone scaffold, various bioisosteric replacements have been investigated to improve efficacy and reduce toxicity. For example, different heterocyclic rings can be introduced at the C-7 position to modulate antibacterial spectrum and potency. While specific bioisosteric replacement studies on the carbaldehyde group of this compound are not documented, this position represents a potential site for such modifications. Replacing the carbaldehyde with other electron-withdrawing groups or moieties capable of forming similar interactions could lead to derivatives with improved pharmacological profiles.
Hybridization Strategies for Designing Novel Compounds with Specific Target Interactions
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov This strategy has been successfully applied to the fluoroquinolone scaffold to develop novel antibacterial, anticancer, and other therapeutic agents. The this compound structure could serve as a foundation for creating hybrid molecules. The carbaldehyde group provides a convenient handle for linking other bioactive molecules, such as other antibiotics, enzyme inhibitors, or cell-penetrating peptides. This approach could lead to the development of novel compounds with specific and enhanced interactions with their biological targets, potentially overcoming drug resistance mechanisms. nih.gov
Q & A
Basic: What synthetic routes are commonly employed for 5-fluoroquinoline-8-carbaldehyde, and how can intermediates be optimized?
Answer:
this compound is typically synthesized via halogenation or formylation of quinoline precursors. For example:
- Step 1 : Start with 8-hydroxyquinoline derivatives. Fluorination at the 5-position can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions (e.g., DMF, 80°C) .
- Step 2 : Introduce the aldehyde group at the 8-position via Vilsmeier-Haack formylation (POCl₃/DMF) .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of POCl₃) to minimize side products like over-oxidized quinoline-N-oxide .
Basic: How should researchers characterize this compound to confirm purity and structural integrity?
Answer:
Use a multi-technique approach:
- NMR : Compare H and C spectra with literature data. For example, the aldehyde proton typically appears as a singlet near δ 10.2 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 191.1) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N, and F percentages align with theoretical values (e.g., C: 63.5%, F: 10.0%) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Waste Management : Segregate halogenated waste (e.g., solvent residues) and dispose via certified hazardous waste facilities .
- Exposure Mitigation : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for fluorinated compound exposure .
Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
Answer:
- Step 1 : Verify sample purity via HPLC (≥95% purity threshold) to rule out impurities causing signal splitting .
- Step 2 : Cross-reference with computational predictions (e.g., DFT-calculated IR carbonyl stretches ~1680 cm⁻¹) .
- Step 3 : Re-examine experimental conditions (e.g., solvent polarity effects on NMR shifts) . Document discrepancies in supplemental data tables for peer review .
Advanced: What strategies improve the stability of this compound in long-term storage?
Answer:
- Storage : Store under inert gas (Argon) at −20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit aldehyde oxidation .
- Monitoring : Perform stability tests via accelerated aging (40°C/75% RH for 4 weeks) and track decomposition using LC-MS .
Advanced: How can computational modeling guide the design of derivatives based on this compound?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities of derivatives (e.g., replacing the aldehyde with hydrazones) to target enzymes .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents on reactivity .
- SAR Analysis : Correlate computed parameters (e.g., HOMO-LUMO gaps) with experimental bioactivity data .
Advanced: How should researchers address low yields in the formylation step of this compound synthesis?
Answer:
- Troubleshooting :
- Cause 1 : Incomplete activation of DMF in Vilsmeier reagent. Solution : Pre-stir POCl₃/DMF for 30 min at 0°C before adding substrate .
- Cause 2 : Competitive side reactions (e.g., ring chlorination). Solution : Reduce reaction temperature to 50°C and use excess quinoline substrate (1.5 equiv) .
- Yield Tracking : Compare yields across three independent trials to establish reproducibility .
Advanced: What analytical methods are suitable for detecting trace impurities in this compound?
Answer:
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 20–80% over 20 min). Detect impurities at 254 nm .
- GC-FID : For volatile byproducts (e.g., residual DMF), employ a DB-5 column (30 m × 0.25 mm) with splitless injection .
- LOQ Validation : Establish a limit of quantification ≤0.05% via calibration curves .
Advanced: How can researchers design kinetic studies to probe the reactivity of the aldehyde group?
Answer:
- Experimental Design :
- Substrate : this compound (1 mM in ethanol).
- Reagent : Track nucleophilic addition (e.g., with hydroxylamine) via UV-Vis at λ = 320 nm .
- Data Analysis : Fit pseudo-first-order kinetics (ln[A] vs. t) to calculate rate constants. Compare with Hammett σ values for substituent effects .
Advanced: What ethical and reporting standards apply to publishing data on this compound?
Answer:
- Data Transparency : Include raw NMR, HPLC, and crystallography files in supplementary materials .
- Conflict Resolution : Disclose funding sources and potential biases (e.g., industrial collaborations) in the acknowledgments section .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
